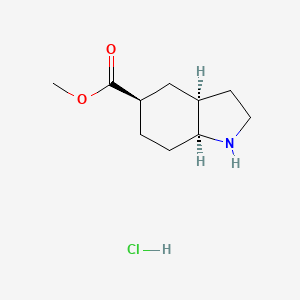![molecular formula C6H8O2 B13516600 4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one CAS No. 31357-67-2](/img/structure/B13516600.png)
4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-oxabicyclo[211]hexan-3-one is a bicyclic compound characterized by its unique structure, which includes an oxabicyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of alkenes, which can be facilitated by photochemistry . This reaction allows for the efficient formation of the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of photochemical cycloaddition can be scaled up for larger production. The use of photochemistry in an industrial setting would require specialized equipment to ensure consistent light exposure and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This can modify the existing functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug design, particularly as a scaffold for creating new therapeutic agents.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which 4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but the compound’s unique structure allows it to fit into specific binding sites, influencing biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxabicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in their functional groups and substitution patterns.
Bicyclo[2.1.1]hexanes: These compounds lack the oxygen atom in the ring, which can significantly alter their chemical properties and reactivity.
Uniqueness
4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one is unique due to its specific substitution pattern and the presence of the oxygen atom in the bicyclic ring. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
31357-67-2 |
|---|---|
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
4-methyl-2-oxabicyclo[2.1.1]hexan-3-one |
InChI |
InChI=1S/C6H8O2/c1-6-2-4(3-6)8-5(6)7/h4H,2-3H2,1H3 |
Clé InChI |
ZTWOSKXNUYNXBV-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(C1)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13516530.png)
![(1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride](/img/structure/B13516534.png)
![rac-2-[(3R,4R)-1-methanesulfonyl-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13516547.png)
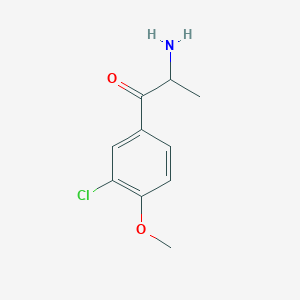
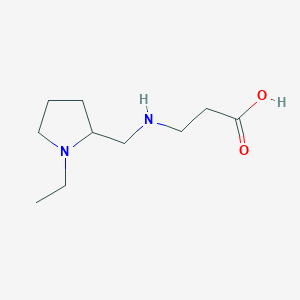
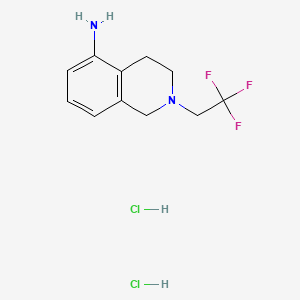
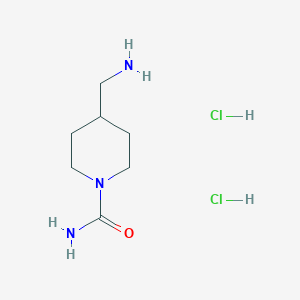
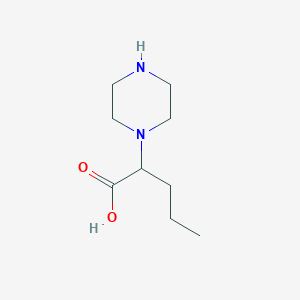


![Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13516575.png)
